molecular formula C9H10N2O2 B13706528 6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B13706528
M. Wt: 178.19 g/mol
InChI Key: QBOBWAONVOSBOY-UHFFFAOYSA-N
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Description

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,2-dimethyl-1,3-dioxolane-4,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as heating or the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 1H-pyrrolo[2,3-c]pyridin-1-yl derivatives

Uniqueness

6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is unique due to its specific amino and dimethyl substitutions, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-1,1-dimethylfuro[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4H,1-2H3,(H2,10,11)

InChI Key

QBOBWAONVOSBOY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2C(=O)O1)N)C

Origin of Product

United States

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